molecular formula C15H23N5O2 B2692270 3-methyl-6-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyridazine CAS No. 2034581-75-2

3-methyl-6-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyridazine

Cat. No.: B2692270
CAS No.: 2034581-75-2
M. Wt: 305.382
InChI Key: DSERQNZFCZZSIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-6-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyridazine (CAS 2034581-75-2) is a structurally complex small molecule of significant interest in drug discovery and biomedical research. Its unique architecture, featuring a pyridazine core linked to a pendant pyrrolidine ring and a 4-methylpiperazine carbamate moiety, positions it as a promising scaffold for modulating key biological pathways . Recent advancements in computational chemistry have revealed its molecular docking profile with high-resolution crystal structures of protein targets such as glycogen synthase kinase 3β (GSK-3β) . Studies suggest its potential utility in treating neurodegenerative diseases like Alzheimer's by inhibiting the hyperphosphorylation of tau proteins . The 4-methylpiperazine carbamate group is critical for this interaction, providing both hydrophobic contacts and electrostatic stabilization within the enzyme's active site . Furthermore, its research applications extend to inflammatory disorders. Clinical translational studies are exploring its anti-inflammatory effects via modulation of the NF-kB signaling pathway . Preliminary data from murine models of rheumatoid arthritis showed dose-dependent reductions in paw edema, accompanied by decreased expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha . The compound's pyrrolidinyl oxy bridge is believed to create steric hindrance at the IKKβ binding site, thereby suppressing pro-inflammatory cytokine production . From a pharmaceutical development perspective, the compound exhibits favorable physicochemical properties. It aligns with Lipinski's "Rule of Five," indicating good oral bioavailability potential . In vitro pharmacokinetic evaluations indicate optimal lipophilicity for membrane permeation and demonstrated stability in hepatic assays . Synthetic strategies for this compound have been optimized through continuous-flow and microwave-assisted protocols, achieving high purity and enabling scalable production for preclinical studies . This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or veterinary use. Researchers can obtain this compound from suppliers such as Life Chemicals, with various quantities available for purchase .

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2/c1-12-3-4-14(17-16-12)22-13-5-6-20(11-13)15(21)19-9-7-18(2)8-10-19/h3-4,13H,5-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSERQNZFCZZSIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyridazine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the pyrrolidine moiety: This step often involves nucleophilic substitution reactions where a pyrrolidine derivative is introduced to the pyridazine core.

    Attachment of the piperazine group: The final step involves the coupling of the piperazine derivative to the pyrrolidine-substituted pyridazine, often using carbodiimide coupling agents or other suitable reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridazine ring or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-methyl-6-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-methyl-6-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

BK70659: 3-methyl-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyridazine

  • Structural Differences: The pyrrolidine substituent in BK70659 is modified with a 5-methyl-1,2-oxazole-3-carbonyl group instead of 4-methylpiperazine-1-carbonyl. The oxazole is an aromatic five-membered ring, contrasting with the non-aromatic, six-membered piperazine in the target compound.
  • Physicochemical Properties: Molecular Weight: 288.30 g/mol (identical to the target compound, assuming similar core structure).
  • Synthetic Considerations :
    • The oxazole group may simplify synthesis by avoiding the need for piperazine protection/deprotection steps, possibly improving yield.

BK70486: 3,5-dimethyl-N-[1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide

  • Structural Differences: Core structure shifts from pyridazine to a pyrazole-carboxamide linked to a pyrimidinyl-piperidine. Retains a 4-methyl group but within a pyrimidinone ring instead of piperazine.
  • Physicochemical Properties: Molecular Weight: 330.38 g/mol (higher due to the pyrimidinone and piperidine groups). Hydrogen Bonding: The pyrimidinone’s carbonyl and pyrazole’s NH groups may enhance target binding compared to the pyridazine core .

Pyrazolo[3,4-d]pyrimidine Derivatives ()

  • Structural Differences: Compounds like 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (2) feature fused pyrazole-pyrimidine cores. Substituents include hydrazine and acetyl/benzoylamino groups, differing from the piperazine-pyrrolidine motif.
  • Functional Insights :
    • Isomerization reactions (e.g., 7 → 6 ) highlight the impact of substituent positioning on stability and activity, suggesting that stereochemistry in the target compound’s pyrrolidine group could critically influence its behavior .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Substituent at Pyrrolidine/Piperidine Molecular Weight (g/mol) Key Functional Groups
Target Compound Pyridazine 4-Methylpiperazine-1-carbonyl ~288.30 Piperazine, Pyrrolidine-oxy
BK70659 Pyridazine 5-Methyl-1,2-oxazole-3-carbonyl 288.30 Oxazole, Pyrrolidine-oxy
BK70486 Pyrazole-carboxamide 4-Methyl-6-oxo-pyrimidin-2-yl 330.38 Pyrimidinone, Piperidine
4-Imino-1-p-tolyl... (2) Pyrazolo-pyrimidine Hydrazine/acetylamino N/A Hydrazine, Acetyl/Benzoyl

Research Findings and Implications

  • Synthetic Accessibility : The piperazine group in the target compound may introduce synthetic complexity compared to BK70659’s oxazole, requiring careful optimization of protection strategies .
  • Target Binding: The piperazine’s basic nitrogen could facilitate hydrogen bonding in biological targets (e.g., kinases), whereas BK70486’s pyrimidinone might engage in π-π stacking interactions .

Biological Activity

3-Methyl-6-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyridazine is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. Its unique structure incorporates a pyridazine ring, along with pyrrolidine and piperazine moieties, which are known to interact with various biological targets. This article explores the compound's synthesis, mechanism of action, biological activity, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyridazine Core : This is achieved through cyclization reactions involving hydrazine derivatives and diketones.
  • Introduction of the Pyrrolidine Moiety : Nucleophilic substitution reactions are used to attach a pyrrolidine derivative to the pyridazine core.
  • Attachment of the Piperazine Group : The final step involves coupling the piperazine derivative to the pyrrolidine-substituted pyridazine, often utilizing carbodiimide coupling agents or similar reagents.

These synthetic routes allow for controlled production and modification of the compound for further studies .

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate their activity through binding, leading to various pharmacological effects.

Research indicates that similar compounds often demonstrate significant activity against diseases such as cancer and neurological disorders due to their ability to inhibit key pathways involved in disease progression .

Anticancer Properties

Studies have highlighted the potential of this compound as an effective inhibitor of receptor tyrosine kinases (RTKs), particularly RET (rearranged during transfection) kinase, which is implicated in various cancers including thyroid cancer and non-small cell lung cancer (NSCLC). The compound has shown promising results in inhibiting RET activity in vitro, suggesting its potential as a therapeutic agent in oncology .

Neurological Effects

The compound's structural features suggest possible interactions with neurotransmitter receptors, making it a candidate for exploring treatments for neurological disorders. Its piperazine moiety is often associated with improved solubility and bioavailability, enhancing its therapeutic potential .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
Pyrrolidine DerivativesContain pyrrolidine ringSimilar pharmacological effects
Piperazine DerivativesInclude piperazine moietyUsed in various medicinal applications
Pyridazine DerivativesFeature a pyridazine coreStudied for diverse chemical properties

The distinct combination of functional groups in this compound allows it to interact differently with biological targets compared to these derivatives, underscoring its potential for further research .

Case Studies and Research Findings

Recent studies have focused on evaluating the binding affinity and specificity of this compound towards various biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to quantify these interactions, providing insights into its efficacy as a therapeutic agent .

In one study, the compound demonstrated significant inhibition of RET kinase activity at nanomolar concentrations, indicating its potency and selectivity. Further investigations into its pharmacokinetic properties revealed favorable absorption characteristics when administered orally in preclinical models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.